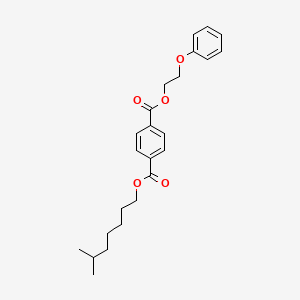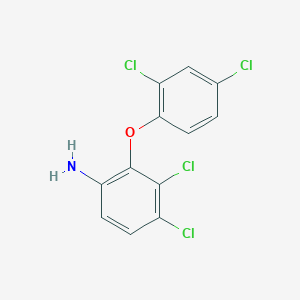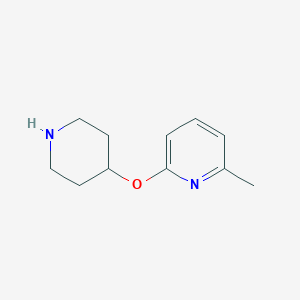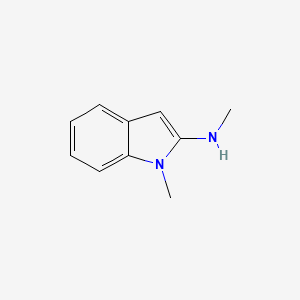
Isooctyl 2-phenoxyethyl terephthalate
Übersicht
Beschreibung
Isooctyl 2-phenoxyethyl terephthalate (IPET) is a type of plasticizer that is commonly used in the production of polyvinyl chloride (PVC) products. It is a colorless and odorless liquid that is soluble in organic solvents. IPET has gained attention in recent years due to its potential as an alternative to traditional plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which has been linked to adverse health effects.
Wirkmechanismus
The mechanism of action of Isooctyl 2-phenoxyethyl terephthalate is not fully understood. However, it is believed to work by reducing the intermolecular forces between PVC molecules, which allows for greater flexibility and durability. Isooctyl 2-phenoxyethyl terephthalate has also been shown to improve the thermal stability of PVC products.
Biochemical and Physiological Effects
Isooctyl 2-phenoxyethyl terephthalate has been shown to have low toxicity and is not expected to have adverse health effects. In animal studies, Isooctyl 2-phenoxyethyl terephthalate has been shown to have no significant effects on reproductive or developmental outcomes. It has also been shown to have no genotoxic or mutagenic effects.
Wissenschaftliche Forschungsanwendungen
Isooctyl 2-phenoxyethyl terephthalate has been studied extensively in scientific research due to its potential as an alternative plasticizer. It has been shown to have similar mechanical and thermal properties as DEHP, but with lower toxicity. Isooctyl 2-phenoxyethyl terephthalate has been used in the production of PVC films, medical tubing, and blood bags. It has also been studied for its potential use in food packaging materials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isooctyl 2-phenoxyethyl terephthalate in lab experiments is its low toxicity. This allows for greater safety when handling the compound. Isooctyl 2-phenoxyethyl terephthalate also has similar mechanical and thermal properties as DEHP, making it a suitable alternative. However, one limitation of using Isooctyl 2-phenoxyethyl terephthalate is its cost, which is higher than traditional plasticizers.
Zukünftige Richtungen
There are several future directions for research on Isooctyl 2-phenoxyethyl terephthalate. One area of interest is its potential use in food packaging materials. Isooctyl 2-phenoxyethyl terephthalate has been shown to be a safe alternative to traditional plasticizers, and could be used to reduce the risk of food contamination. Another area of interest is the development of new synthesis methods for Isooctyl 2-phenoxyethyl terephthalate that are more efficient and cost-effective. Finally, more studies are needed to fully understand the mechanism of action of Isooctyl 2-phenoxyethyl terephthalate and its potential health effects.
Conclusion
In conclusion, Isooctyl 2-phenoxyethyl terephthalate is a promising alternative to traditional plasticizers, with similar mechanical and thermal properties but lower toxicity. Its synthesis method involves a reaction between terephthalic acid and isooctanol, and it has been studied extensively for its potential use in PVC products, medical tubing, and food packaging materials. Isooctyl 2-phenoxyethyl terephthalate has low toxicity and no significant adverse health effects, making it a safe alternative. However, more research is needed to fully understand its mechanism of action and potential health effects.
Eigenschaften
IUPAC Name |
1-O-(6-methylheptyl) 4-O-(2-phenoxyethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-19(2)9-5-4-8-16-28-23(25)20-12-14-21(15-13-20)24(26)29-18-17-27-22-10-6-3-7-11-22/h3,6-7,10-15,19H,4-5,8-9,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJGBJBLWZYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348523 | |
| Record name | 6-Methylheptyl 2-phenoxyethyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isooctyl 2-phenoxyethyl terephthalate | |
CAS RN |
72512-75-5, 2733629-72-4 | |
| Record name | Isooctyl 2-phenoxyethyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072512755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl 2-phenoxyethyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl 2-phenoxyethyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)


![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)